2-(2,4-Dimethylthiazol-5-YL)oxazole-5-carbaldehyde

CAS No.: 2106454-01-5

Cat. No.: VC6337896

Molecular Formula: C9H8N2O2S

Molecular Weight: 208.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2106454-01-5 |

|---|---|

| Molecular Formula | C9H8N2O2S |

| Molecular Weight | 208.24 |

| IUPAC Name | 2-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-oxazole-5-carbaldehyde |

| Standard InChI | InChI=1S/C9H8N2O2S/c1-5-8(14-6(2)11-5)9-10-3-7(4-12)13-9/h3-4H,1-2H3 |

| Standard InChI Key | INRGFDLLIZDJIG-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C)C2=NC=C(O2)C=O |

Introduction

Chemical Identity and Structural Characteristics

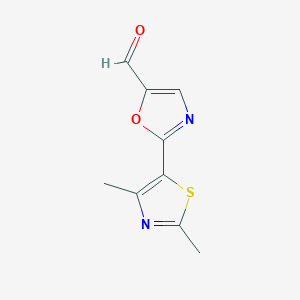

2-(2,4-Dimethylthiazol-5-yl)oxazole-5-carbaldehyde (PubChem CID: 137891006) is a bicyclic organic compound with the molecular formula and a molecular weight of 208.24 g/mol . Its IUPAC name, 2-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-oxazole-5-carbaldehyde, reflects its dual heterocyclic architecture: a 2,4-dimethylthiazole ring fused to an oxazole moiety bearing a formyl group at position 5 .

Structural Features

The compound’s 2D structure (Fig. 1) reveals critical bonding patterns:

-

Thiazole ring: Substituted with methyl groups at positions 2 and 4, enhancing steric bulk and electronic stability.

-

Oxazole ring: Features a carbaldehyde (-CHO) group at position 5, introducing electrophilic reactivity for further functionalization.

-

Conjugation: The planar arrangement of π-electrons across both rings facilitates delocalization, as evidenced by computational models .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 208.24 g/mol | |

| SMILES Notation | CC1=C(SC(=N1)C)C2=NC=C(O2)C=O | |

| InChI Key | INRGFDLLIZDJIG-UHFFFAOYSA-N |

Synthetic Methodologies

While direct synthesis protocols for 2-(2,4-dimethylthiazol-5-yl)oxazole-5-carbaldehyde remain undocumented in public literature, analogous thiazole-carbaldehyde syntheses provide actionable insights. Two predominant strategies emerge from patent and journal analyses:

Oxidative Hydroxymethylation

The preparation of 4-methyl-5-formylthiazole derivatives, as detailed in CA2483482A1 , employs TEMPO-mediated oxidation of hydroxymethyl precursors. For example:

-

Substrate: 4-Methyl-5-hydroxymethyl-thiazole dissolved in dichloromethane.

-

Oxidizing System: Sodium hypochlorite (12.5% w/v) with catalytic KBr and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) at 0–2°C .

-

Workup: Organic layer separation, alkaline washing, and solvent evaporation yield formylthiazoles with >97% purity .

Adapting this method to 2-(2,4-dimethylthiazol-5-yl)oxazole-5-carbaldehyde would require:

-

Precursor Modification: Introducing oxazole-5-methanol intermediates.

-

Optimization: Adjusting stoichiometry to accommodate the dimethylthiazole’s steric effects.

Palladium-Catalyzed Coupling

Recent advances in C–H arylation, as demonstrated by Kim et al. , enable the functionalization of preformed thiazoles. A plausible route involves:

-

Thiazole Synthesis: Constructing 2,4-dimethylthiazole via Hantzsch thiazole synthesis.

-

Oxazole Formation: Coupling thiazole with oxazole-5-carbaldehyde using Pd(OAc)₂/Xantphos catalysis .

-

Purification: Chromatographic separation to isolate the target compound.

Applications in Drug Discovery

Though direct pharmacological data for 2-(2,4-dimethylthiazol-5-yl)oxazole-5-carbaldehyde are lacking, structural analogs feature prominently in patent literature. For instance, AU2016302384A1 discloses thiazole-pyrimidine hybrids as kinase inhibitors, highlighting the therapeutic relevance of thiazole-oxazole scaffolds. Potential applications include:

Kinase Inhibition

The dimethylthiazole moiety may mimic ATP’s adenine binding, while the oxazole-aldehyde could covalently modify catalytic lysines.

Antibacterial Agents

Thiazole derivatives are known to disrupt bacterial cell wall synthesis, suggesting possible utility against Gram-positive pathogens.

Spectroscopic Characterization

While experimental spectra are unavailable, predicted data based on analogous compounds include:

-

IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=N).

-

NMR:

-

: δ 9.8–10.1 ppm (aldehyde proton), δ 2.5–2.7 ppm (methyl groups).

-

: δ 190–195 ppm (aldehyde carbon), δ 150–160 ppm (heterocyclic carbons).

-

Future Research Directions

-

Synthetic Optimization: Developing one-pot methodologies to streamline production.

-

Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

-

Computational Modeling: DFT studies to predict reactivity and binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume